Ethyl 2-Methylbenzenesulfonate: Structural Dynamics, Reactivity, and Control Strategies
Ethyl 2-Methylbenzenesulfonate: Structural Dynamics, Reactivity, and Control Strategies
Technical Guide for Pharmaceutical Development & Chemical Research
Executive Summary
Ethyl 2-methylbenzenesulfonate (CAS: 59222-96-7), also known as ethyl o-toluenesulfonate , is a potent alkylating agent and a structural isomer of the widely used ethyl p-toluenesulfonate (ethyl tosylate).[1] While often encountered as a specialized reagent or a process-related impurity in the synthesis of Active Pharmaceutical Ingredients (APIs), it poses distinct challenges compared to its para-substituted counterpart.[1]
This guide provides a comprehensive technical analysis of the molecule, distinguishing its liquid physical state and steric properties from the solid para-isomer. It addresses the critical requirements for handling this compound under ICH M7 guidelines as a potential genotoxic impurity (PGI) and details validated protocols for its synthesis and trace analysis.
Molecular Architecture & Physical Properties[1]
Structural Analysis
The molecule consists of an ethyl group bonded to the oxygen of an o-toluenesulfonyl moiety.[1] Unlike the para-isomer, where the methyl group is distal to the sulfonyl core, the 2-methyl (ortho) substitution introduces significant steric bulk in the vicinity of the sulfur atom.
-
Steric Influence: The ortho-methyl group exerts a "picket fence" effect, slightly shielding the sulfur atom from nucleophilic attack (hydrolysis at sulfur).[1] However, it does not significantly shield the ethyl group, preserving the molecule's potent alkylating capability toward DNA bases (e.g., N7-guanine).
-
Symmetry & State: The ortho-substitution disrupts the crystal packing efficiency observed in the para-isomer.[1] Consequently, ethyl 2-methylbenzenesulfonate is a liquid at room temperature , whereas ethyl p-toluenesulfonate is a solid (mp 32–34 °C).[1]
Physicochemical Data Table[1][2][3]
| Property | Data | Notes |
| IUPAC Name | Ethyl 2-methylbenzenesulfonate | |
| CAS Number | 59222-96-7 | Distinct from para (80-40-0) |
| Molecular Formula | ||
| Molecular Weight | 200.25 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Para-isomer is solid.[1][2][3] |
| Boiling Point | ~107 °C (at 0.075 Torr) | High vacuum required for distillation.[1] |
| Density | ~1.164 g/cm³ | Denser than water.[1][4] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water. | Hydrolyzes slowly in water.[1] |
Structural Visualization
The following diagram illustrates the connectivity and the steric clash zone introduced by the ortho-methyl group.[1]
Caption: Structural connectivity showing the proximity of the ortho-methyl group to the sulfonyl core, influencing stability and physical state.
Reactivity & Mechanistic Pathways[1][7]
Alkylation Mechanism ( )
The primary reactivity concern—and the source of genotoxicity—is the electrophilicity of the ethyl
-
Mechanism: Nucleophiles (Nu⁻), such as DNA bases or API precursors, attack the ethyl
via an pathway. -
Kinetics: Reaction rates are generally fast with "soft" nucleophiles (amines, thiols).[1]
Hydrolysis
In aqueous environments, the ester hydrolyzes to ethanol and o-toluenesulfonic acid.[1]
-
Ortho-Effect: The hydrolysis rate is slightly retarded compared to benzenesulfonate esters due to the electron-donating effect (+I) of the methyl group and the steric hindrance protecting the sulfur from nucleophilic attack (if the mechanism involves S-O cleavage, though alkyl-O cleavage is dominant).
Caption: The SN2 reaction pathway where the nucleophile displaces the sulfonate leaving group to alkylate the target.[1]
Genotoxicity & Safety (ICH M7 Context)
Regulatory Classification
Under ICH M7 guidelines, ethyl 2-methylbenzenesulfonate is classified as a mutagenic impurity .[1]
-
Cohort of Concern: Alkyl sulfonates (mesylates, besylates, tosylates).
-
Classification: Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential), depending on specific toxicological data availability.[1] It is structurally analogous to Ethyl Methanesulfonate (EMS), a potent mutagen.[1]
Control Limits (TTC)
For drug substances where specific carcinogenicity data is absent, the Threshold of Toxicological Concern (TTC) applies:
-
Lifetime Exposure:
µ g/day .[1] -
Less-Than-Lifetime (LTL): Higher limits permitted for short-duration treatments (e.g., 120 µ g/day for < 1 month).[1]
Safety Data (GHS)
-
Signal Word: DANGER
-
Hazard Statements:
Experimental Protocols
Protocol A: Synthesis of Reference Standard
Purpose: To synthesize high-purity Ethyl 2-methylbenzenesulfonate for use as a GC-MS quantification standard.[1]
Reagents:
-
o-Toluenesulfonyl chloride (1.0 eq)[1]
-
Absolute Ethanol (excess or 1.2 eq)[1]
-
Pyridine (1.5 eq) or Triethylamine/DMAP[1]
-
Dichloromethane (DCM) (Solvent)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Dissolution: Dissolve o-toluenesulfonyl chloride (e.g., 10 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.
-
Addition: Add Ethanol (12 mmol) followed by the dropwise addition of Pyridine (15 mmol).
-
Reaction: Stir at 0 °C for 30 mins, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 8:2).[1] Reaction is typically complete in 2–4 hours.[1]
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. -
Isolation: Purify via flash column chromatography (Silica gel) or high-vacuum distillation (if scale permits).
-
Expected Result: Colorless oil.[1]
-
Protocol B: Analytical Detection (GC-MS)
Purpose: Trace quantification of the impurity in an API matrix.
Method Parameters:
-
Instrument: GC-MS (Single Quad or Triple Quad for higher sensitivity).[1]
-
Column: DB-624 or VF-1701ms (30m x 0.25mm, 1.4 µm film) – Mid-polarity columns are preferred to separate the ortho isomer from potential para contaminants.[1]
-
Inlet: Splitless mode, 220 °C.
-
Oven Program: 50 °C (hold 2 min)
10 °C/min 240 °C (hold 5 min). -
Detection: SIM Mode (Selected Ion Monitoring).[1][6]
-
Target Ions (m/z):155 (Tropylium sulfonyl cation), 91 (Tropylium), 200 (Molecular ion, weak).
-
Note: m/z 155 is characteristic of toluenesulfonates.[1]
-
Caption: Analytical workflow for the trace determination of ethyl 2-methylbenzenesulfonate in drug substances.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][7]
-
PubChem . Ethyl 2-methylbenzenesulfonate (Compound Summary). National Library of Medicine.[1] [1]
-
Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (Reference for alkyl sulfonate chemistry and safety strategies).
-
Snodin, D. J. (2010).[1] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. (Context for sulfonate ester formation mechanisms).
-
GHS Safety Data . Ethyl 2-methylbenzenesulfonate Safety Data Sheet. (Based on Class 1 Mutagen classification).[1]
Sources
- 1. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl benzenesulfonate | C7H8O3S | CID 6630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reignpharma.com [reignpharma.com]
- 5. tcichemicals.com [tcichemicals.com]
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